molecular formula C16H18N4O B2419595 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide CAS No. 1798405-66-9

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide

Número de catálogo: B2419595
Número CAS: 1798405-66-9
Peso molecular: 282.347
Clave InChI: NLRMDKLEPQHRHS-CMDGGOBGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)cinnamamide is a chemical compound of interest in medicinal chemistry research due to its hybrid structure, which incorporates both a cinnamamide moiety and an aminopyrimidine group. The cinnamamide scaffold is recognized as a privileged structure in drug discovery and is known to be present in various compounds with a broad spectrum of pharmacological activities . Concurrently, the 4-(dimethylamino)pyrimidine component is a significant pharmacophore, notably investigated in the context of cannabinoid receptor (CB2) inverse agonists, which have shown potential in areas such as inhibiting osteoclast formation . Although the specific research applications of this exact compound are still being explored, its structural features make it a valuable candidate for investigating structure-activity relationships (SAR), particularly in the development of targeted protein kinase inhibitors. Analogous compounds bearing the cinnamamide group have been studied as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in anticancer research . This product is intended for research purposes such as in vitro binding assays, mechanism of action studies, and hit-to-lead optimization cycles. It is supplied as a solid and should be stored in a cool, dry environment. N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)cinnamamide is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Propiedades

IUPAC Name

(E)-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-20(2)15-10-11-17-14(19-15)12-18-16(21)9-8-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,18,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRMDKLEPQHRHS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide typically involves the following steps:

Industrial Production Methods

Industrial production of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Dimethylamine in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various nucleophiles.

Aplicaciones Científicas De Investigación

Cancer Therapy

Recent studies have indicated that compounds similar to N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide exhibit promising anti-cancer activities. For instance, derivatives of pyrimidine compounds have been shown to inhibit the proliferation of hepatocellular carcinoma (HCC) cells by targeting the platelet-derived growth factor receptor alpha (PDGFRα), which is implicated in cancer progression. One study identified a related compound that induced apoptosis in HCC cells through the downregulation of the PI3K/AKT/mTOR pathway and activation of MAPK/ERK signaling pathways .

Table 1: Summary of Anti-Cancer Activities

CompoundMechanism of ActionTargetEffect
E5Induces apoptosisPDGFRαInhibits proliferation in HCC cells
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamideNot yet fully characterizedTBDPotentially cytotoxic to cancer cells

Anti-inflammatory Properties

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide may also serve as an anti-inflammatory agent. Compounds with similar structures have been investigated for their ability to inhibit discoidin-domain receptors (DDR1 and DDR2), which are involved in inflammatory responses. The inhibition of these receptors could lead to reduced inflammation, making this compound a candidate for developing new anti-inflammatory therapies .

Table 2: Summary of Anti-inflammatory Activities

CompoundMechanism of ActionTargetEffect
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamideInhibition of DDRsDDR1, DDR2Potential reduction in inflammation

Case Study: Inhibition of PDGFRα

In one notable study, researchers synthesized a library of compounds based on pyrimidine derivatives and identified several candidates that inhibited PDGFRα activity. Among these, certain derivatives exhibited potent cytotoxic effects against HCC cell lines, leading to significant reductions in cell viability . This highlights the potential role of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide as part of a therapeutic strategy targeting cancer.

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide is unique due to its combined structural features of a pyrimidine ring, dimethylamino group, and cinnamamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Actividad Biológica

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide has been investigated for its anticancer properties. It belongs to a class of compounds known for their kinase inhibitory activity, which is crucial in cancer treatment as many cancers are driven by aberrant kinase signaling pathways.

Case Studies and Research Findings

  • Inhibition of Tumor Cell Proliferation :
    • In vitro studies have shown that similar pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SGC7901 (gastric cancer) with IC50 values ranging from 0.19 µM to 5.24 µM, indicating potent activity compared to standard chemotherapeutics like cisplatin .
  • Mechanism of Action :
    • The mechanism typically involves the inhibition of specific kinases or modulation of signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK pathways, leading to apoptosis in cancer cells . For instance, compounds structurally similar to N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide have been shown to induce apoptosis through these pathways .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Studies have indicated that derivatives with similar structures possess antimicrobial activity against Mycobacterium tuberculosis, with MIC values ranging from 5 to 95 µM . This suggests that N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide could be effective in treating infections caused by resistant strains.

Enzyme Inhibition

The compound is being studied for its potential as an enzyme inhibitor. It may interact with specific enzymes by binding at the active site, which can lead to reduced enzymatic activity and subsequent therapeutic effects .

The biological activity of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide is primarily attributed to its ability to bind to molecular targets such as enzymes or receptors involved in disease processes:

  • Enzyme Interaction : The compound may inhibit enzyme activity by occupying the active site or altering the conformation necessary for enzymatic function.
  • Receptor Modulation : It may also modulate receptor functions, affecting downstream signaling pathways critical for cell proliferation and survival.

Data Summary Table

Activity Type Target IC50 Values Reference
AnticancerA549 (Lung Cancer)0.19 µM
AnticancerHeLa (Cervical Cancer)0.41 µM
AnticancerSGC7901 (Gastric Cancer)5.24 µM
AntimicrobialMycobacterium tuberculosis5 - 95 µM

Q & A

Q. What synthetic methodologies are recommended for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a pyrimidine derivative with cinnamoyl chloride under basic conditions. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or dichloromethane) to minimize side reactions .
  • Temperature control : Maintain reactions at 0–25°C to prevent thermal degradation of intermediates .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify the dimethylamino group (δ ~2.8–3.2 ppm) and cinnamoyl double bond (δ ~6.3–7.8 ppm) .
  • IR : Confirm amide C=O stretch (~1650–1680 cm1^{-1}) and pyrimidine ring vibrations (~1550–1600 cm1^{-1}) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (C17 _{17}H19 _{19}N4 _{4}O2 _{2}) with <5 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Assay standardization : Validate protocols using positive controls (e.g., kinase inhibitors for enzyme assays) .
  • Solubility adjustments : Use DMSO stocks ≤0.1% to avoid solvent interference in cell-based assays .
  • Structural analogs : Compare activity with derivatives (e.g., pyrimidine-substituted cinnamamides) to identify pharmacophoric elements .

Q. What computational strategies are effective for predicting the compound’s mechanism of action?

  • Molecular docking : Screen against kinase domains (e.g., EGFR, CDK2) using PyMOL or AutoDock to identify binding poses .
  • QSAR modeling : Correlate substituent effects (e.g., dimethylamino position) with bioactivity using Gaussian or MOE software .

Q. How should stability studies be designed to assess degradation pathways?

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2 _2O2 _2) conditions at 40°C .
  • LC-MS analysis : Monitor degradation products (e.g., hydrolysis of the amide bond) with C18 columns and 0.1% TFA/acetonitrile gradients .

Methodological Challenges

Q. What analytical parameters are critical for quantifying the compound in biological matrices?

  • HPLC : Use a C18 column, isocratic elution (ACN:water 60:40), and UV detection at 254 nm .
  • Sample preparation : Protein precipitation with acetonitrile (3:1 v/v) to minimize matrix effects .

Q. How can polymorphism affect crystallization, and what techniques detect it?

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
  • DSC/TGA : Identify polymorph transitions via melting point (Tm) and enthalpy changes .

Translational Research Questions

Q. What in vivo models are suitable for evaluating therapeutic potential?

  • Neurodegeneration : Transgenic mouse models (e.g., Aβ-overexpressing mice) for Alzheimer’s disease, given structural analogs targeting amyloid pathways .
  • Cancer xenografts : Subcutaneous tumors (e.g., HCT-116 colon cancer) to assess tumor growth inhibition .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent variation : Replace the dimethylamino group with morpholine or piperazine to modulate lipophilicity .
  • Bioisosteres : Substitute cinnamoyl with acrylamide to enhance metabolic stability .

Data Reproducibility and Validation

Q. What strategies ensure reproducibility in biological assays?

  • Triplicate runs : Include technical and biological replicates to account for plate-to-plate variability .
  • Blind screening : Mask compound identities during assay execution to reduce bias .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.